3-Acetylpicolinonitrile
Description
3-Acetylpicolinonitrile is a heterocyclic nitrile compound featuring a pyridine ring substituted with an acetyl group at the 3-position and a nitrile group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
138746-37-9 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
3-acetylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c1-6(11)7-3-2-4-10-8(7)5-9/h2-4H,1H3 |
InChI Key |
BNKZKEBLYZCTKF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(N=CC=C1)C#N |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 3-acetylpicolinonitrile and structurally related picolinonitrile derivatives:
Table 1: Structural and Functional Comparisons
Key Comparative Insights
Bromomethyl derivatives (e.g., 3-(bromomethyl)picolinonitrile) exhibit higher reactivity in alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) due to the labile bromine atom .
Biological Activity: Trifluoromethyl-substituted picolinonitriles (e.g., 3-amino-6-(trifluoromethyl)picolinonitrile) are prioritized in agrochemicals due to enhanced metabolic stability and lipophilicity . Acetylated derivatives may show antiproliferative activity akin to thienylpicolinonitrile derivatives, which inhibit cancer cell proliferation via kinase modulation .
Synthetic Utility: 3-Aminomethylpicolinonitrile serves as a versatile intermediate for constructing nitrogen-rich heterocycles (e.g., imidazoles), whereas acetylated derivatives are precursors for ketone-based functionalization .
Safety and Handling :
- Brominated analogs require stringent safety protocols (e.g., P201-P202: pre-use instructions and hazard mitigation), while acetylated nitriles likely pose lower acute toxicity risks .
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